molecular formula C11H10INO2 B12845786 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid

5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B12845786
M. Wt: 315.11 g/mol
InChI Key: FSIFBZLLQFCBBD-UHFFFAOYSA-N
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Description

5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid typically involves the iodination of 4,7-dimethyl-1H-indole-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    4,7-Dimethyl-1H-indole-2-carboxylic acid: Lacks the iodine atom but shares the core indole structure.

    5-Bromo-4,7-dimethyl-1H-indole-2-carboxylic acid: Similar structure with a bromine atom instead of iodine.

    5-Chloro-4,7-dimethyl-1H-indole-2-carboxylic acid: Similar structure with a chlorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in 5-Iodo-4,7-dimethyl-1H-indole-2-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for radioiodination, which can be useful in medical imaging and therapy .

Properties

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

5-iodo-4,7-dimethyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10INO2/c1-5-3-8(12)6(2)7-4-9(11(14)15)13-10(5)7/h3-4,13H,1-2H3,(H,14,15)

InChI Key

FSIFBZLLQFCBBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC(=C2)C(=O)O)C)I

Origin of Product

United States

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